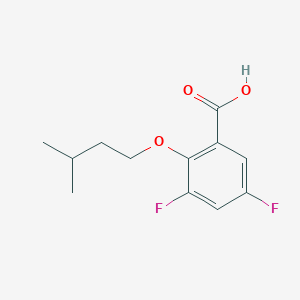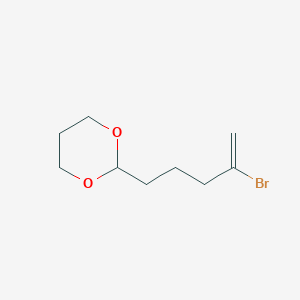
2-(4-溴-4-戊烯基)-1,3-二氧六环
描述
2-(4-Bromo-4-pentenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-4-pentenyl)-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-4-pentenyl)-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铂催化的吲哚与未活化烯烃的分子内烷基化
这项研究展示了铂催化在 2-(4-戊烯基)吲哚环化中的应用,表明 2-(4-溴-4-戊烯基)-1,3-二氧六环在促进复杂有机反应中的潜力 (刘, 韩, 王, & Widenhoefer, 2004).
苹果酒中的合成和构象分析
这项研究鉴别并分析了法国苹果酒中的各种 1,3-二氧六环,包括 2-(4-戊烯基)-1,3-二氧六环衍生物,有助于我们了解风味化学和天然产物合成 (Dietrich, Beuerle, Withopf, Schreier, Brunerie, Bicchi, & Schwab, 1997).
金(I)催化的烯丙基加氢胺化
本文讨论了金(I)催化在苯甲酸 2,3-戊二烯酯与苄基氨基甲酸酯反应中的应用,突出了类似二氧六环化合物在催化过程中的效用 (Kinder, 张, & Widenhoefer, 2008).
液晶的合成
关于 5-烷基-2-(4-氰基苯基)-1,3-二氧六环(如 2-(4-戊烯基)-1,3-二氧六环衍生物)在液晶中的合成研究突出了其在材料科学中的应用 (刘千峰, 2002).
铂(II)/铕(III)催化的加氢烷基化
这项研究探讨了铂和铕配合物在 4-戊烯基 β-二羰基化合物加氢烷基化中的催化活性,与 2-(4-溴-4-戊烯基)-1,3-二氧六环的研究相关 (刘 & Widenhoefer, 2005).
属性
IUPAC Name |
2-(4-bromopent-4-enyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHOGHIPUPVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1OCCCO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




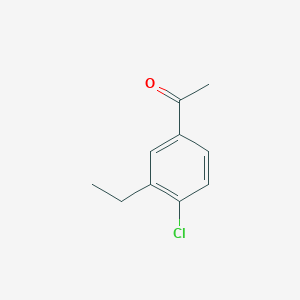
![O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8001002.png)
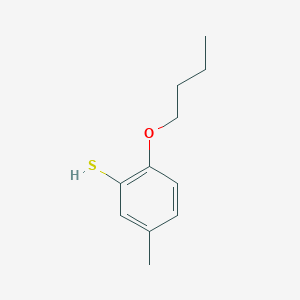

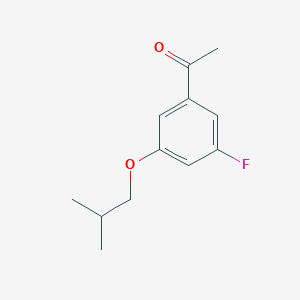
![4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid](/img/structure/B8001030.png)
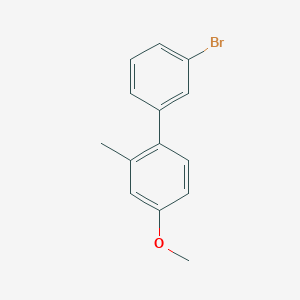
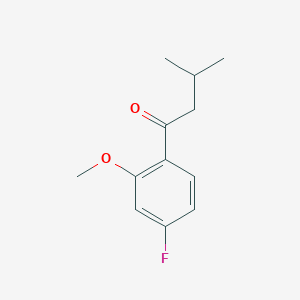
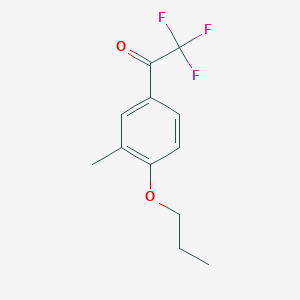
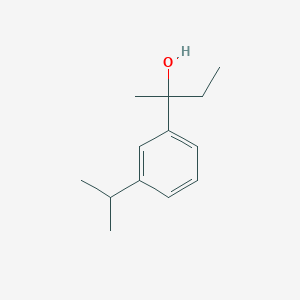
![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)

